molecular formula C9H9BrN4O2 B2601670 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1803607-00-2

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2601670
CAS No.: 1803607-00-2
M. Wt: 285.101
InChI Key: DGASCJFVMMSGEA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromine atom, a methyl group, an oxadiazole ring, and a dihydropyrimidinone ring . These functional groups could potentially give the compound various chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The presence of the bromine atom could also influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the bromine atom could potentially be replaced in a substitution reaction. The oxadiazole ring could also undergo various transformations due to its low aromaticity and the presence of the weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom could increase the compound’s molecular weight and polarity. The oxadiazole ring could also influence the compound’s solubility and stability .

Scientific Research Applications

Anticandidal Agents

The synthesis of oxadiazole derivatives, including compounds structurally related to 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one, has shown significant potential as anticandidal agents. One study synthesized a series of these derivatives and found that certain compounds exhibited potent activity against various Candida species, demonstrating the potential of these compounds in antifungal research Z. Kaplancıklı, 2011.

Electrophilic Reactions

Research into the electrophilic reactions of related oxadiazole compounds has expanded the understanding of their chemical properties and potential applications. A study explored the reactions of similar compounds with electrophiles, leading to the formation of various derivatives. This research contributes to the broader knowledge of oxadiazole chemistry and its potential utility in the development of new compounds Romualdas Smicius et al., 2002.

Pharmacological Applications

Another area of interest is the pharmacological applications of dihydropyrimidinone derivatives. A study involving the synthesis, characterization, and in vitro pharmacological screening of such compounds found them to exhibit promising antimicrobial and antioxidant activities. This highlights the potential of this compound related compounds in medicinal chemistry B. Dey et al., 2022.

Synthesis and Catalysis

The compound's framework is also explored in catalysis research. One study demonstrated the use of a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane as an efficient catalyst for the one-pot synthesis of dihydropyrimidinones, showcasing the compound's relevance in synthetic methodologies H. Kefayati et al., 2012.

Antibacterial and Anticancer Potential

The structural features of this compound related compounds have been linked to antibacterial and anticancer activities. A novel class of oxadiazolopyrimidine derivatives was prepared and evaluated for their potential against bacterial strains and human cancer cell lines, suggesting the therapeutic potential of these compounds Xiaoyu Liu et al., 2018.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

5-bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-11-8(16-13-5)4-14-3-7(10)9(15)12-6(14)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASCJFVMMSGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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